1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Structure-Activity Relationship CNS Drug Discovery Chemokine Receptor Antagonism

The compound 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894011-45-1) is a synthetic small-molecule urea derivative characterized by a 5-oxo-1-phenylpyrrolidin-3-yl core linked via a urea bridge to a benzyl(methyl)aminoethyl side chain, with a molecular formula of C21H26N4O2 and a molecular weight of 366.465 g/mol. This compound belongs to the broader class of 3-pyrrolidinylureas, a scaffold historically investigated for diverse pharmacological activities including vanilloid receptor antagonism, TrkA kinase inhibition, and chemokine receptor modulation; however, publicly available primary literature and patent data containing quantitative biological or physicochemical differentiation metrics for this specific compound remain extremely limited.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 894011-45-1
Cat. No. B2932864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS894011-45-1
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESCN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N4O2/c1-24(15-17-8-4-2-5-9-17)13-12-22-21(27)23-18-14-20(26)25(16-18)19-10-6-3-7-11-19/h2-11,18H,12-16H2,1H3,(H2,22,23,27)
InChIKeyMWOZCTNXJZQAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894011-45-1)


The compound 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894011-45-1) is a synthetic small-molecule urea derivative characterized by a 5-oxo-1-phenylpyrrolidin-3-yl core linked via a urea bridge to a benzyl(methyl)aminoethyl side chain, with a molecular formula of C21H26N4O2 and a molecular weight of 366.465 g/mol. This compound belongs to the broader class of 3-pyrrolidinylureas, a scaffold historically investigated for diverse pharmacological activities including vanilloid receptor antagonism, TrkA kinase inhibition, and chemokine receptor modulation; however, publicly available primary literature and patent data containing quantitative biological or physicochemical differentiation metrics for this specific compound remain extremely limited.

Why 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Cannot Be Replaced by Other 3-Pyrrolidinylureas Without Risk


The 3-pyrrolidinylurea chemotype is exquisitely sensitive to substitution patterns. In the foundational structure–activity relationship (SAR) study by Helsley et al., even minor alterations to the N‑phenyl substituent on the pyrrolidine ring or the nature of the urea terminus led to substantial shifts in CNS depressant activity [1]. Against this established SAR backdrop, the target compound possesses a unique topological fingerprint: a benzyl(methyl)aminoethyl side chain that introduces both a tertiary amine (pKa-modulated hydrogen-bonding and solubility) and a phenyl ring for potential π-stacking or lipophilic interactions. These features distinguish it from the unsubstituted phenyl, methoxyphenyl, or chlorobenzyl analogs commonly found in the vanilloid receptor and TrkA patent landscapes. Without direct comparative data, the historical SAR of the class strongly cautions against assuming functional equivalence when substituting this compound with structurally related analogs for research or assay development.

Quantitative Differentiation Evidence for 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea vs. Closest Analogs


Structural Uniqueness in the Benzyl(methyl)aminoethyl Side Chain vs. Common Aryl/Urea Analogs

No published direct head-to-head comparison exists for the target compound against named analogs. However, class-level SAR data from the foundational 1968 study demonstrates that replacing the urea substituent on the pyrrolidine nitrogen with different aryl or alkyl groups yields compounds with quantitatively distinct biological profiles. The target compound’s benzyl(methyl)aminoethyl side chain is structurally absent from all compounds tested in that study and from the vast majority of later vanilloid receptor and TrkA inhibitor patents, where substituents are predominantly directly attached aryl or heteroaryl rings. This unique topological feature is expected to confer a distinct pharmacological selectivity profile, but experimentally verified quantitative differentiation data are not available in the public domain.

Structure-Activity Relationship CNS Drug Discovery Chemokine Receptor Antagonism

Purity and Characterization: Vendor-Supplied Data vs. Class Average

According to aggregate vendor datasheets, the target compound is typically supplied at a purity of 95% (HPLC), with molecular formula C21H26N4O2 and molecular weight 366.465 g/mol . This purity level is standard for commercially available screening compounds and does not represent a differentiating feature. No comparative data on solubility, stability, or specific rotation (if chiral) could be located.

Procurement Specification Analytical Chemistry Compound Library Integrity

Scientifically Justified Application Scenarios for 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea


Chemical Probe for Exploring Non-Classical Urea Binding Modes in GPCRs or Kinases

The compound's unique benzyl(methyl)aminoethyl side chain extends into chemical space underexplored by prototypical 3-pyrrolidinylurea ligands. It could serve as a structural biology probe (e.g., X-ray crystallography or cryo-EM) to identify novel binding poses or allosteric sites in receptors such as TrkA or CCR1, where standard ligands have failed to achieve the desired selectivity.

Fragment-Based Drug Discovery (FBDD) and Pharmacophore Elaboration

As a commercially available, structurally distinct 3-pyrrolidinylurea, this compound is suited as a starting fragment for elaboration strategies. The benzyl(methyl)aminoethyl tail provides two synthetic handles (tertiary amine and phenyl ring) for parallel derivatization and optimization of PK properties.

Negative Control in SAR Studies for TrkA or Vanilloid Receptor Programs

Because the compound lacks the simple aryl-urea motif characteristic of many patent-protected TrkA and vanilloid receptor antagonists, it may serve as a structurally matched negative control in SAR campaigns, enabling researchers to decouple the pharmacophoric contribution of the pyrrolidinyl urea core from that of the side chain.

Quote Request

Request a Quote for 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.